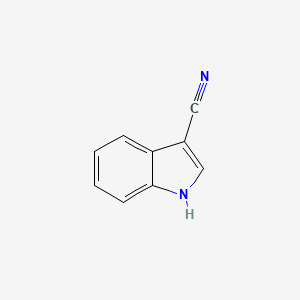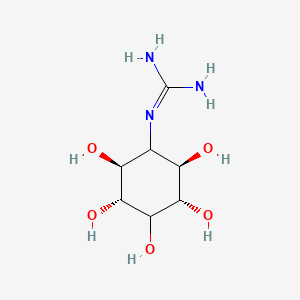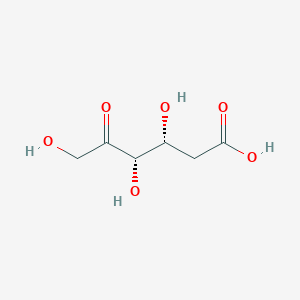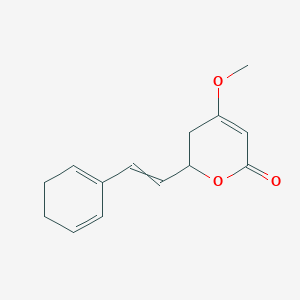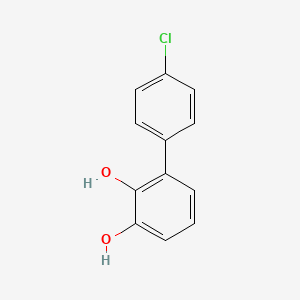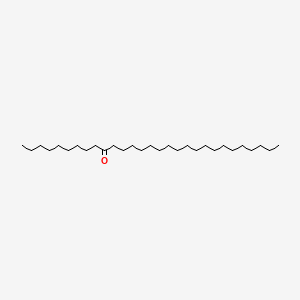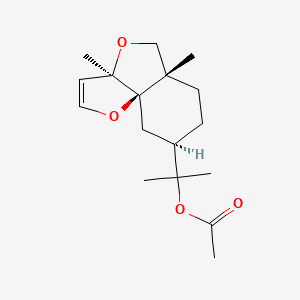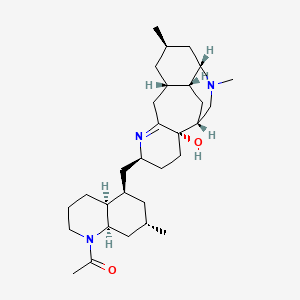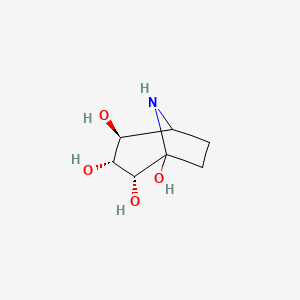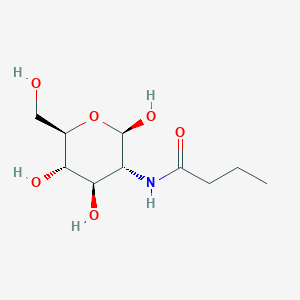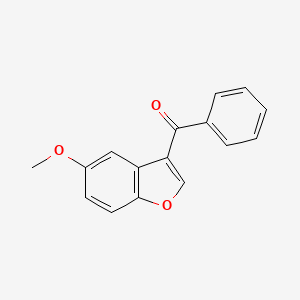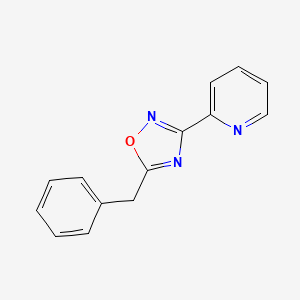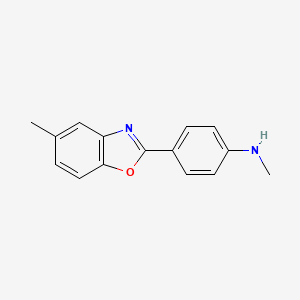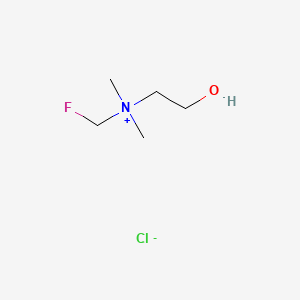
Lead(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+), also known as lead(II) ion, is a divalent cation represented by the chemical symbol Pb²⁺. It is derived from lead, a heavy metal with the atomic number 82. Lead(2+) is commonly encountered in various lead compounds and has significant industrial, environmental, and health implications due to its toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead(2+) can be prepared through several synthetic routes. One common method involves the reaction of lead(II) nitrate with potassium sulfate to produce lead(II) sulfate: [ \text{Pb(NO}_3\text{)}_2 + \text{K}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{KNO}_3 ]
Another method involves the reaction of lead(II) acetate with sulfuric acid to produce lead(II) sulfate: [ \text{Pb(C}_2\text{H}_3\text{O}_2\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrially, lead(2+) is produced through the smelting of lead ores such as galena (lead sulfide). The ore is first roasted to convert lead sulfide to lead oxide, which is then reduced with carbon to produce metallic lead. The metallic lead is subsequently dissolved in nitric acid to produce lead(II) nitrate, which can be used to generate various lead(2+) compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Lead(2+) undergoes several types of chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) ion (Pb⁴⁺) in the presence of strong oxidizing agents.
Reduction: Lead(2+) can be reduced to metallic lead (Pb) using reducing agents such as hydrogen gas.
Precipitation: Lead(2+) forms insoluble precipitates with anions such as sulfate (SO₄²⁻) and chloride (Cl⁻).
Common Reagents and Conditions
Hydrochloric Acid: Reacts with lead(2+) to form lead(II) chloride (PbCl₂), a white precipitate. [ \text{Pb}^{2+} + 2\text{Cl}^- \rightarrow \text{PbCl}_2 ]
Sulfuric Acid: Reacts with lead(2+) to form lead(II) sulfate (PbSO₄), a white precipitate. [ \text{Pb}^{2+} + \text{SO}_4^{2-} \rightarrow \text{PbSO}_4 ]
Sodium Hydroxide: Reacts with lead(2+) to form lead(II) hydroxide (Pb(OH)₂), a white precipitate. [ \text{Pb}^{2+} + 2\text{OH}^- \rightarrow \text{Pb(OH)}_2 ]
Major Products Formed
Lead(II) Chloride (PbCl₂): Formed in reactions with chloride ions.
Lead(II) Sulfate (PbSO₄): Formed in reactions with sulfate ions.
Lead(II) Hydroxide (Pb(OH)₂): Formed in reactions with hydroxide ions.
Applications De Recherche Scientifique
Lead(2+) has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various lead compounds and as a reagent in analytical chemistry.
Biology: Studied for its toxic effects on biological systems, including its impact on enzyme function and cellular processes.
Medicine: Historically used in some medical treatments, though its use has declined due to toxicity concerns.
Industry: Utilized in the production of lead-acid batteries, radiation shielding, and pigments.
Mécanisme D'action
Lead(2+) exerts its effects through several mechanisms:
Enzyme Inhibition: Lead(2+) can bind to sulfhydryl groups in enzymes, inhibiting their activity and disrupting cellular metabolism.
Oxidative Stress: Lead(2+) induces the production of reactive oxygen species, leading to oxidative damage to cells and tissues.
Disruption of Calcium Homeostasis: Lead(2+) can mimic calcium ions and interfere with calcium-dependent processes, affecting neurotransmission and muscle contraction.
Comparaison Avec Des Composés Similaires
Lead(2+) can be compared with other divalent cations such as:
Calcium(2+) (Ca²⁺): Essential for biological processes, unlike the toxic lead(2+).
Zinc(2+) (Zn²⁺): Important for enzyme function and immune response, whereas lead(2+) is toxic.
Cadmium(2+) (Cd²⁺): Similar in toxicity to lead(2+), but with different industrial applications.
Lead(2+) is unique due to its high toxicity and historical use in various applications despite its harmful effects.
Propriétés
Numéro CAS |
14280-50-3 |
|---|---|
Formule moléculaire |
Pb+2 |
Poids moléculaire |
207 g/mol |
Nom IUPAC |
lead(2+) |
InChI |
InChI=1S/Pb/q+2 |
Clé InChI |
RVPVRDXYQKGNMQ-UHFFFAOYSA-N |
SMILES |
[Pb+2] |
SMILES canonique |
[Pb+2] |
melting_point |
327.5°C |
Key on ui other cas no. |
78896-34-1 14280-50-3 7439-92-1 |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


